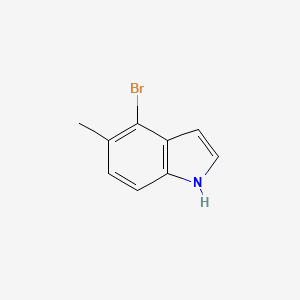

4-bromo-5-methyl-1H-indole

Description

BenchChem offers high-quality 4-bromo-5-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCLJDAZHYRZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440740 | |

| Record name | 4-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610794-15-5 | |

| Record name | 4-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Reactivity of 4-Bromo-5-methyl-1H-indole

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Among its many derivatives, 4-bromo-5-methyl-1H-indole stands out as a particularly valuable synthetic intermediate. The strategic placement of a methyl group at the C5 position and a bromine atom at the C4 position provides a unique electronic and steric profile. More importantly, the bromine atom serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to 4-bromo-5-methyl-1H-indole and details its subsequent chemical transformations, offering field-proven insights for researchers in organic synthesis and drug development.

Core Synthesis of the 4-Bromo-5-methyl-1H-indole Scaffold

The efficient construction of the 4-bromo-5-methyl-1H-indole core is paramount for its use in further synthetic applications. While several indole syntheses exist, the Leimgruber-Batcho and Fischer methods are particularly relevant due to their adaptability for producing specifically substituted indoles.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become a preferred industrial and academic method for constructing substituted indoles, largely due to its high yields, mild conditions, and the commercial availability of the requisite ortho-nitrotoluene precursors.[3][4] The synthesis proceeds in two main stages: the formation of a β-amino-nitrostyrene (an enamine) followed by a reductive cyclization.[3][5]

The key insight behind this method is the activation of the methyl group of an o-nitrotoluene by condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing nitro group renders the methyl protons sufficiently acidic for this condensation to occur. The resulting enamine intermediate possesses a push-pull electronic system, which facilitates the subsequent cyclization upon reduction of the nitro group.[3]

Caption: The Leimgruber-Batcho pathway to 4-bromo-5-methyl-1H-indole.

Experimental Protocol: Leimgruber-Batcho Synthesis

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-bromo-6-nitrotoluene (1.0 eq.) in anhydrous toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq.) and pyrrolidine (1.2 eq.). Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture and concentrate under reduced pressure to yield the crude enamine, which often appears as a dark red solid.[3] This intermediate can be used in the next step without further purification.

-

Reductive Cyclization: Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.[4] Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 2-4 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromo-5-methyl-1H-indole.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[6][7] The reaction mechanism is a cascade involving the formation of a phenylhydrazone, tautomerization to an enamine, and a crucial[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][6]

To synthesize 4-bromo-5-methyl-1H-indole via this route, the required precursors are (4-bromo-3-methylphenyl)hydrazine and a suitable aldehyde or ketone, such as pyruvic acid or acetaldehyde. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is critical and can significantly influence the reaction yield.[6]

| Synthesis Method | Key Starting Materials | Key Reagents & Conditions | Typical Yields |

| Leimgruber-Batcho | 2-Methyl-3-bromo-6-nitrotoluene | 1) DMF-DMA, Pyrrolidine2) H₂, Pd/C or Raney Ni | Good to Excellent |

| Fischer Indole | (4-Bromo-3-methylphenyl)hydrazine, Pyruvic Acid | Polyphosphoric Acid (PPA) or ZnCl₂, Heat | Moderate to Good |

Reactivity and Derivatization

The 4-bromo-5-methyl-1H-indole scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. The primary reaction sites are the indole nitrogen (N1), the electron-rich C3 position, and the C4-bromo position.

Caption: Key reaction pathways for the derivatization of 4-bromo-5-methyl-1H-indole.

Reactions at the N1-Position: N-Alkylation

Alkylation of the indole nitrogen is a common strategy to modulate a molecule's pharmacokinetic properties or to introduce functional groups for further elaboration. The reaction typically proceeds via deprotonation with a strong base followed by nucleophilic attack on an alkylating agent.[9]

Experimental Protocol: N-Alkylation

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 4-bromo-5-methyl-1H-indole (1.0 eq.) in anhydrous DMF or THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.[9]

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion using TLC.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactions at the C3-Position: Electrophilic Substitution

The pyrrolic ring of the indole nucleus is electron-rich, with the C3 position being the most nucleophilic and thus the primary site for electrophilic aromatic substitution.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl (-CHO) group at the C3 position. It employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF.[10][11] The resulting iminium ion is the active electrophile that attacks the C3 position.[12] Subsequent hydrolysis during workup yields the 3-formylindole derivative.[10]

-

Mannich Reaction: This three-component reaction installs an aminomethyl group at the C3 position. It involves the reaction of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions.[13][14] The key intermediate is an electrophilic Eschenmoser's salt or a related iminium ion, which is attacked by the nucleophilic C3 position of the indole.[15][16]

Reactions at the C4-Position: Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is the most powerful feature of this scaffold, providing access to a vast chemical space through modern cross-coupling chemistry. These reactions are foundational in contemporary drug discovery for forging C-C, C-N, and C-O bonds.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Base |

| Suzuki-Miyaura [8][17] | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ |

| Heck [18][19] | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ |

| Sonogashira [20][21][22] | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine |

| Buchwald-Hartwig [23][24][25] | Amine | C(sp²)-N | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a Schlenk tube or microwave vial, combine 4-bromo-5-methyl-1H-indole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS. Microwave irradiation can often significantly shorten reaction times.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-5-methyl-1H-indole.

Conclusion

4-Bromo-5-methyl-1H-indole is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for molecular construction. Its efficient synthesis, primarily through the Leimgruber-Batcho method, provides ready access to the core structure. The true power of this intermediate lies in its orthogonal reactivity, allowing for selective functionalization at the N1, C3, and C4 positions. In particular, the C4-bromo handle unlocks the full potential of palladium-catalyzed cross-coupling, enabling the rapid diversification of the indole scaffold. This guide has outlined the fundamental principles and provided actionable protocols to empower researchers in leveraging this valuable intermediate for the discovery of novel therapeutics and advanced materials.

References

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

ResearchGate. Batcho–Leimgruber indole synthesis | Request PDF. [Link]

-

National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. [Link]

-

Heterocycles. THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. [Link]

-

ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

Royal Society of Chemistry. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

YouTube. Leimgruber–Batcho Indole Synthesis. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

J-STAGE. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]

-

Wikipedia. Heck reaction. [Link]

-

ACS Publications. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][26]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. [Link]

-

ACS Publications. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2 (PPh 3 ) 2 , CuI, Et 3 N, toluene, r.t., 6-20 h.. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... [Link]

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. [Link]

-

Organic Chemistry Portal. Mannich Reaction. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. [Link]

-

Organic Syntheses. SYNTHESIS OF DEUTERATED 1H-INDOLE-3-CARBOXALDEHYDE VIA CATALYTIC VILSMEIER-HAACK REACTION. [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

J-STAGE. MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. [Link]

- Google Patents.

-

YouTube. Sonogashira coupling. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. youtube.com [youtube.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 15. Mannich Reaction [organic-chemistry.org]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

4-bromo-5-methyl-1H-indole synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1H-indole

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, substituted indoles such as 4-bromo-5-methyl-1H-indole represent valuable building blocks for drug discovery, where the precise placement of functional groups can critically influence biological activity. The 4-bromo and 5-methyl substituents offer distinct steric and electronic properties, providing vectors for further chemical modification or for modulating interactions with biological targets. This guide provides a comprehensive overview of robust and strategically sound methodologies for the synthesis of 4-bromo-5-methyl-1H-indole. Rather than presenting a single, rigid pathway, we explore and compare several established synthetic routes, including the Leimgruber-Batcho, Fischer, and modern palladium-catalyzed methods. Each approach is analyzed for its mechanistic underpinnings, practical applicability, scalability, and the causality behind key experimental choices, empowering researchers to select and optimize the most suitable pathway for their specific needs.

Part 1: Strategic Synthesis Planning & Retrosynthetic Analysis

The synthesis of a specifically substituted indole like 4-bromo-5-methyl-1H-indole requires careful strategic planning. The primary challenge lies in installing the desired substitution pattern on the benzene ring either before or during the indole ring formation. A retrosynthetic analysis reveals several viable bond disconnections, each corresponding to a classic or modern indole synthesis strategy.

Logical Relationship: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of 4-bromo-5-methyl-1H-indole.

Based on this analysis, the most promising strategies are:

-

The Leimgruber-Batcho Synthesis: This is often the preferred industrial method due to its high yields, mild conditions, and the relative accessibility of the required o-nitrotoluene starting materials.[3][4]

-

The Fischer Indole Synthesis: A classic and highly versatile method, though often requiring harsh acidic conditions that may not be suitable for sensitive substrates.

-

Palladium-Catalyzed Methods (Larock Annulation): These modern techniques offer excellent functional group tolerance and modularity, allowing for the convergent assembly of complex indoles.[5][6]

This guide will focus primarily on the Leimgruber-Batcho synthesis as the recommended route, with a comparative discussion of the Fischer and Larock methodologies.

Part 2: The Leimgruber-Batcho Indole Synthesis (Recommended Route)

The Leimgruber-Batcho synthesis is a powerful two-step process for producing indoles from o-nitrotoluenes.[3] The sequence involves the formation of an enamine intermediate, followed by a reductive cyclization.[3][7] This method is particularly advantageous as it avoids the harsh acidic conditions of the Fischer synthesis and does not require pre-formation of a sensitive hydrazine.[4]

Causality and Mechanistic Overview

The success of this synthesis hinges on two key transformations:

-

Enamine Formation: The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under basic conditions, facilitated by the electron-withdrawing nitro group.[4] The resulting carbanion attacks a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a stable β-dimethylamino-2-nitrostyrene (enamine) intermediate.[4][7] The use of pyrrolidine can accelerate this step by forming a more reactive Vilsmeier-type reagent.[3]

-

Reductive Cyclization: The nitro group of the enamine is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., Raney Nickel, Pd/C), or chemical reduction (e.g., stannous chloride, sodium dithionite, iron in acetic acid).[3][8] The resulting amino-enamine intermediate rapidly undergoes intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic indole core.[4][7]

Mechanism: Leimgruber-Batcho Indole Synthesis

Caption: Workflow for the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted for the target molecule. The synthesis of the starting material, 4-bromo-5-methyl-2-nitrotoluene, is a critical prerequisite and can be achieved via bromination of 3-methyl-4-nitrotoluene or nitration of 4-bromo-3-methyltoluene.

Step A: Synthesis of (E)-1-(4-bromo-5-methyl-2-nitrophenyl)-N,N-dimethyl-ethenamine (Enamine Formation)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-methyl-2-nitrotoluene (10.0 g, 43.3 mmol).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.4 g, 129.8 mmol, 3.0 equiv) and pyrrolidine (3.0 g, 43.3 mmol, 1.0 equiv).

-

Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Remove the excess DMF-DMA and pyrrolidine under reduced pressure. The resulting dark red or orange solid is the crude enamine intermediate.

-

Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Step B: Synthesis of 4-bromo-5-methyl-1H-indole (Reductive Cyclization)

-

Setup: To a 500 mL hydrogenation vessel, add the crude enamine from Step A (approx. 43.3 mmol) and methanol or ethyl acetate (200 mL).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 2.0 g, slurry in water) or 10% Palladium on Carbon (approx. 1.0 g) to the suspension.

-

Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake. The reaction is usually complete within 2-4 hours.[8]

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent (50 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-5-methyl-1H-indole as a solid.

Part 3: Alternative Synthetic Methodologies

While the Leimgruber-Batcho synthesis is highly recommended, other methods offer strategic advantages depending on available starting materials and desired scale.

The Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

-

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement (the key step), followed by rearomatization and elimination of ammonia to form the indole ring.

-

Application to Target: The synthesis would require (4-bromo-5-methylphenyl)hydrazine and a suitable carbonyl compound like pyruvic acid or an aldehyde, followed by decarboxylation if necessary.

-

Causality & Field Insights: The primary drawback is the need for strongly acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), which can lead to side reactions and may not be compatible with other functional groups. Furthermore, if an unsymmetrical ketone is used, a mixture of regioisomers can be formed, complicating purification.

Mechanism: Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The Larock Indole Synthesis

A modern, powerful alternative is the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[5]

-

Mechanism: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) complex, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination.[5]

-

Application to Target: This would require an o-iodo- or o-bromoaniline, such as 2-iodo-4-bromo-5-methylaniline, and a suitable alkyne. The choice of alkyne determines the substituents at the C2 and C3 positions.

-

Causality & Field Insights: This method offers exceptional functional group tolerance and allows for the rapid construction of highly substituted indoles.[10][11] The main considerations are the cost of the palladium catalyst and ligands, and the synthesis of the required highly substituted aniline precursor. The regioselectivity of the alkyne insertion is generally well-controlled, with the larger alkyne substituent typically ending up at the C2 position.[5]

Part 4: Comparative Analysis of Synthetic Routes

The choice of synthesis is a critical decision based on factors of cost, scale, available equipment, and desired purity.

| Feature | Leimgruber-Batcho | Fischer | Larock Annulation |

| Starting Materials | o-Nitrotoluene | Phenylhydrazine, Carbonyl | o-Haloaniline, Alkyne |

| Key Reagents | DMF-DMA, Reductant (Ra-Ni) | Strong Acid (H₂SO₄, PPA) | Pd Catalyst, Ligand, Base |

| Reaction Conditions | Mild to Moderate (Heat, H₂) | Harsh (Strong Acid, Heat) | Mild to Moderate (Heat) |

| Typical Yields | High to Excellent | Variable, often Moderate | Good to Excellent |

| Scalability | Excellent; widely used in industry | Good, but harsh conditions can be a challenge | Moderate; catalyst cost can be prohibitive |

| Key Advantage | High yields, mild cyclization | Versatile, well-established | Excellent functional group tolerance |

| Key Disadvantage | Availability of substituted o-nitrotoluenes | Harsh conditions, potential for side products | Catalyst cost, precursor synthesis |

Part 5: Conclusion

For the synthesis of 4-bromo-5-methyl-1H-indole, the Leimgruber-Batcho method stands out as the most robust and scalable approach, offering a favorable balance of high yield, operational simplicity, and mild reaction conditions.[3][8] While the Fischer synthesis remains a viable academic tool, its reliance on harsh conditions limits its industrial applicability. Modern palladium-catalyzed methods like the Larock annulation provide unparalleled flexibility and functional group tolerance, making them ideal for creating diverse libraries of indole analogs in a research or drug discovery setting, provided the cost of reagents and complexity of precursors are manageable.[11] The selection of the optimal synthetic route will ultimately depend on the specific project goals, scale, and available resources.

References

-

Nenitzescu indole synthesis. Wikipedia. [Link]

-

Nenitzescu Indole Synthesis. SynArchive. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

-

Hemetsberger indole synthesis. Wikipedia. [Link]

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. [Link]

-

Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]

-

Scheme 2. The Nenitzescu reaction mechanism. ResearchGate. [Link]

-

Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

-

Observations on the mechanism of the nenitzescu indole synthesis. RSC Publishing. [Link]

-

Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

-

Bischler–Möhlau indole synthesis. Wikiwand. [Link]

-

Nenitzescu Indole Synthesis. [Link]

-

Madelung synthesis. Wikipedia. [Link]

-

Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. ACS Publications. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. [Link]

-

Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]

-

Madelung Indole Synthesis. ResearchGate. [Link]

-

Larock indole synthesis. ResearchGate. [Link]

-

A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. [Link]

-

Reissert Indole Synthesis. [Link]

-

Hemetsberger Indole Synthesis. ResearchGate. [Link]

-

Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, Vol. 92, No. 5, 2016. [Link]

-

Bischler Indole Synthesis. ResearchGate. [Link]

-

Larock indole synthesis. Wikipedia. [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health. [Link]

-

Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. [Link]

-

Ullmann coupling of indole derivatives. ResearchGate. [Link]

-

Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]

-

Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

-

Hemetsberger Indole Synthesis. Named Reactions. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

The Leimgruber-Batcho Indole Synthesis. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]

-

Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine. ResearchGate. [Link]

-

3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Larock Indole Synthesis. SynArchive. [Link]

-

Madelung synthesis of indole. Química Organica.org. [Link]

-

Reissert indole synthesis. chemeurope.com. [Link]

-

Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. [Link]

-

Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Reissert Indole Synthesis. ResearchGate. [Link]

-

Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis of 4-Bromo-5-Methyl-1H-Indole: A Technical Guide for Synthetic Chemists

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, renowned for its diverse biological activities. The strategic introduction of substituents onto this heterocyclic core allows for the fine-tuning of its pharmacological properties. This in-depth technical guide elucidates the retrosynthetic analysis and practical synthesis of a specifically substituted indole, 4-bromo-5-methyl-1H-indole, a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying chemical logic to empower rational synthetic design.

Strategic Disconnection: Unveiling Retrosynthetic Pathways

A retrosynthetic analysis of 4-bromo-5-methyl-1H-indole reveals several viable synthetic disconnections, each leveraging well-established indole syntheses. The choice of a particular route is often dictated by the availability and cost of starting materials, as well as the desired regiochemical control.

Figure 1. Retrosynthetic analysis of 4-bromo-5-methyl-1H-indole.

This guide will focus on two of the most convergent and adaptable strategies: the Fischer Indole Synthesis and the Bartoli Indole Synthesis . The Fischer synthesis offers a classical and reliable approach, while the Bartoli synthesis provides a powerful method for constructing sterically hindered indoles.

The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole ring system.[1][2] The core transformation involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1]

Retrosynthetic Strategy

Our retrosynthetic disconnection via the Fischer synthesis leads to 3-bromo-4-methylphenylhydrazine and an acetaldehyde equivalent as key precursors. The hydrazine can be readily prepared from 3-bromo-4-methylaniline through diazotization followed by reduction. The aniline, in turn, is accessible from the reduction of 2-bromo-5-nitrotoluene.

Synthesis of the Key Precursor: 3-Bromo-4-methylaniline

The synthesis of 3-bromo-4-methylaniline is a critical first step. A common route involves the nitration of 4-bromotoluene followed by reduction. However, a more direct and regioselective approach starts from 4-nitrotoluene.

Protocol 1: Synthesis of 2-Bromo-4-nitrotoluene

This procedure involves the bromination of 4-nitrotoluene in the presence of a catalyst.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 4-Nitrotoluene, Iron powder | 100-120 °C | Activation of bromine for electrophilic aromatic substitution.[3] |

| 2 | Bromine | Added dropwise | Brominating agent. |

| 3 | Benzene (for workup) | Boiling | Dissolution of the reaction mixture for subsequent reduction.[3] |

Causality of Experimental Choices: The use of iron powder as a catalyst facilitates the polarization of bromine, making it a more potent electrophile for the substitution on the electron-deficient aromatic ring of 4-nitrotoluene. The reaction is performed at an elevated temperature to overcome the activation energy barrier for the substitution.

Protocol 2: Reduction to 3-Bromo-4-methylaniline

The nitro group of 2-bromo-4-nitrotoluene is then reduced to an amine.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 2-Bromo-4-nitrotoluene in Benzene | Boiling | Starting material solution. |

| 2 | Iron powder, Water | Gradual addition | Reducing agent for the nitro group.[3] |

| 3 | Acid (e.g., from HBr in situ) | Catalytic | Promotes the reduction process.[3] |

Self-Validating System: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitro compound and the appearance of the more polar aniline product.

The Fischer Indolization

With the key aniline precursor in hand, the final steps towards the indole ring can be undertaken.

Protocol 3: Diazotization and Reduction to 3-Bromo-4-methylphenylhydrazine

-

Diazotization: 3-Bromo-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine using a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl.

Protocol 4: Fischer Indole Synthesis of 4-Bromo-5-methyl-1H-indole

-

Hydrazone Formation: The freshly prepared 3-bromo-4-methylphenylhydrazine is condensed with an acetaldehyde equivalent (e.g., acetaldehyde dimethyl acetal) in a suitable solvent to form the corresponding hydrazone.

-

Cyclization: The hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[1] The reaction is typically heated to drive the cyclization and subsequent aromatization to the indole.

Figure 2. Fischer Indole Synthesis Workflow.

The Bartoli Indole Synthesis Approach

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4][5] A key advantage of this method is its ability to construct sterically encumbered indole rings. The Dobbs modification further expands its utility by employing a removable ortho-bromo directing group, allowing for the synthesis of a wider range of substituted indoles.[5][6]

Retrosynthetic Strategy

The Bartoli approach disconnects 4-bromo-5-methyl-1H-indole to 2-bromo-3-methyl-1-nitrobenzene and a vinyl Grignard reagent. The ortho-bromo substituent in the nitroarene serves as a directing group to ensure the desired regiochemistry of the cyclization.

Synthesis of the Key Precursor: 2-Bromo-3-methyl-1-nitrobenzene

The synthesis of this precursor can be achieved through the nitration of 2-bromo-3-methylaniline, which itself is commercially available or can be synthesized.

The Bartoli Indolization

The core of this synthetic route is the reaction of the ortho-substituted nitroarene with a vinyl Grignard reagent.

Protocol 5: Bartoli Synthesis of 4-Bromo-5-methyl-1H-indole

-

Grignard Reaction: To a solution of 2-bromo-3-methyl-1-nitrobenzene in an ethereal solvent (e.g., THF) at low temperature (-78 °C to -40 °C), three equivalents of vinylmagnesium bromide are added slowly.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield 4-bromo-5-methyl-1H-indole.

Causality of Experimental Choices: The use of three equivalents of the Grignard reagent is crucial; the first equivalent reduces the nitro group to a nitroso group, the second adds to the nitroso group to initiate the cyclization cascade, and the third acts as a base to facilitate the final aromatization step.[7] The low temperature is necessary to control the reactivity of the Grignard reagent and prevent side reactions. The ortho-bromo group sterically favors the[3][3]-sigmatropic rearrangement that is a key step in the mechanism.[5]

Sources

- 1. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]

- 2. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]

- 3. quora.com [quora.com]

- 4. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Bartoli_indole_synthesis [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

The Alchemist's Guide to 4-Bromo-5-methyl-1H-indole: A Technical Primer on Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Among its many derivatives, 4-bromo-5-methyl-1H-indole presents a valuable building block for the synthesis of novel therapeutics, agrochemicals, and materials. Its specific substitution pattern offers unique opportunities for further functionalization, making the efficient and strategic synthesis of this molecule a topic of considerable interest. This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4-bromo-5-methyl-1H-indole, designed to empower researchers in their quest for innovative molecular design.

This guide eschews a rigid, templated approach, instead delving into the strategic considerations behind the selection of starting materials for four classical and powerful indole synthesis methodologies: the Fischer, Bartoli, Larock, and Madelung syntheses. Each section will dissect the retrosynthetic logic, identify key precursors, and provide detailed, actionable protocols for both the synthesis of essential starting materials and the final indole formation.

Core Synthetic Strategies: A Comparative Overview

The journey to 4-bromo-5-methyl-1H-indole can be navigated through several established synthetic pathways. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific functional groups. The following table provides a high-level comparison of the four main strategies discussed in this guide.

| Synthetic Method | Key Starting Materials | Strategic Advantages | Potential Challenges |

| Fischer Indole Synthesis | (3-Bromo-4-methylphenyl)hydrazine, Acetaldehyde | Well-established, versatile | Potential for isomeric mixtures, harsh acidic conditions |

| Bartoli Indole Synthesis | 2-Bromo-3-methyl-1-nitrobenzene, Vinyl Grignard reagent | Good for sterically hindered indoles | Requires Grignard-compatible functionality |

| Larock Indole Synthesis | 2-Iodo-4-bromo-5-methylaniline, Alkyne | High functional group tolerance, good yields | Requires palladium catalyst, synthesis of dihaloaniline can be multi-step |

| Madelung Indole Synthesis | N-(4-bromo-5-methyl-2-methylphenyl)acetamide | Forms the indole ring from an existing amide | Requires strong base and high temperatures |

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2]

Retrosynthetic Analysis & Starting Materials

To synthesize 4-bromo-5-methyl-1H-indole via the Fischer synthesis, the key disconnection points to (3-bromo-4-methylphenyl)hydrazine and acetaldehyde.

The primary starting material, (3-bromo-4-methylphenyl)hydrazine, is not commonly available commercially and must be prepared. A practical route begins with the commercially available 3-bromo-4-methylaniline.[3][4][5][6]

Experimental Protocols

Protocol 1.1: Synthesis of (3-Bromo-4-methylphenyl)hydrazine

This two-step procedure involves the diazotization of 3-bromo-4-methylaniline followed by reduction of the resulting diazonium salt.

Step 1: Diazotization of 3-Bromo-4-methylaniline

-

Dissolve 3-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to the Hydrazine

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, which will precipitate the tin salts.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-bromo-4-methylphenyl)hydrazine, which should be used promptly in the next step.

Protocol 1.2: Fischer Indole Synthesis of 4-Bromo-5-methyl-1H-indole

-

Combine (3-bromo-4-methylphenyl)hydrazine (1.0 eq) and a slight excess of acetaldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).[1]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-methyl-1H-indole.

The Bartoli Indole Synthesis: A Route for Substituted Nitroarenes

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] The presence of a substituent ortho to the nitro group is crucial for the success of this reaction.[9]

Retrosynthetic Analysis & Starting Materials

For the synthesis of 4-bromo-5-methyl-1H-indole, the Bartoli approach would ideally start from a precursor that places the bromo and methyl groups in the desired final positions. A plausible starting material is 2-bromo-3-methyl-1-nitrobenzene.

2-Bromo-3-methyl-1-nitrobenzene is not a common commercially available reagent and needs to be synthesized. A potential route starts from 2-bromo-3-methylaniline.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Bromo-3-methyl-1-nitrobenzene

-

Dissolve 2-bromo-3-methylaniline in a mixture of acetic anhydride and acetic acid.

-

Cool the solution to 0 °C and slowly add concentrated nitric acid, maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography to yield 2-bromo-3-methyl-1-nitrobenzene.

Protocol 2.2: Bartoli Indole Synthesis of 4-Bromo-5-methyl-1H-indole

-

Dissolve 2-bromo-3-methyl-1-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -40 °C.

-

Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF, maintaining the temperature below -30 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-indole.

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

The Larock indole synthesis is a versatile and powerful method for preparing substituted indoles via a palladium-catalyzed reaction between an ortho-haloaniline and an alkyne.[10][11] This reaction exhibits excellent functional group tolerance.[12]

Retrosynthetic Analysis & Starting Materials

To apply the Larock synthesis for 4-bromo-5-methyl-1H-indole, a suitable starting material would be a di-halogenated aniline, such as 2-iodo-4-bromo-5-methylaniline, which would react with an alkyne that can provide the remaining two carbons of the pyrrole ring. Ethoxyacetylene is a suitable choice, which after cyclization and elimination of ethanol, would yield the desired indole.

Experimental Protocols

Protocol 3.1: Synthesis of 2-Iodo-4-bromo-5-methylaniline

-

Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography to yield 2-iodo-4-bromo-5-methylaniline.

Protocol 3.2: Larock Indole Synthesis of 4-Bromo-5-methyl-1H-indole

-

To a reaction vessel, add 2-iodo-4-bromo-5-methylaniline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or NaOAc).

-

Add a suitable solvent, such as DMF or acetonitrile.

-

Add ethoxyacetylene (1.2 eq) to the mixture.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-methyl-1H-indole.

The Madelung Synthesis: Intramolecular Cyclization of N-Acyl-o-toluidines

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine in the presence of a strong base at high temperatures to form an indole.[13][14]

Retrosynthetic Analysis & Starting Materials

For the synthesis of 4-bromo-5-methyl-1H-indole, the Madelung approach would start from N-(4-bromo-5-methyl-2-methylphenyl)formamide. The formamide provides the C2 carbon of the indole ring.

The precursor, N-(4-bromo-5-methyl-2-methylphenyl)formamide, can be synthesized from the corresponding aniline, 4-bromo-5-methyl-2-methylaniline.

Experimental Protocols

Protocol 4.1: Synthesis of 4-Bromo-5-methyl-2-methylaniline

This aniline derivative can be prepared from 3-methyl-4-nitrotoluene through a sequence of bromination followed by reduction of the nitro group.

Step 1: Bromination of 3-Methyl-4-nitrotoluene

-

Dissolve 3-methyl-4-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux until the reaction is complete.

-

Cool the reaction, wash with aqueous sodium bicarbonate and sodium thiosulfate solutions.

-

Dry the organic layer and concentrate to give 2-bromo-5-methyl-4-nitrotoluene.

Step 2: Reduction of the Nitro Group

-

Dissolve 2-bromo-5-methyl-4-nitrotoluene in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.

-

After the reduction is complete, work up the reaction accordingly (neutralization and extraction for SnCl₂ reduction, or filtration for catalytic hydrogenation).

-

Purify the product to obtain 4-bromo-5-methyl-2-methylaniline.

Protocol 4.2: Synthesis of N-(4-bromo-5-methyl-2-methylphenyl)formamide

-

React 4-bromo-5-methyl-2-methylaniline with an excess of formic acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the formamide.

-

Filter the solid, wash with water, and dry to obtain N-(4-bromo-5-methyl-2-methylphenyl)formamide.

Protocol 4.3: Madelung Synthesis of 4-Bromo-5-methyl-1H-indole

-

To a high-temperature reaction vessel, add N-(4-bromo-5-methyl-2-methylphenyl)formamide (1.0 eq) and a strong base, such as sodium ethoxide or potassium tert-butoxide (2.0-3.0 eq), in a high-boiling inert solvent like N-methyl-2-pyrrolidone (NMP) or diphenyl ether.

-

Heat the mixture to a high temperature (typically 250-350 °C) under an inert atmosphere.

-

Maintain the temperature for several hours until the cyclization is complete.

-

Cool the reaction mixture and carefully quench with water.

-

Extract the product into an organic solvent.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-bromo-5-methyl-1H-indole.

Conclusion

The synthesis of 4-bromo-5-methyl-1H-indole can be achieved through several well-established synthetic methodologies. The choice of the optimal route depends on a careful consideration of starting material availability, scalability, and the specific requirements of the research program. The Fischer indole synthesis offers a traditional and versatile approach, while the Bartoli synthesis is particularly useful for constructing sterically demanding indoles. The Larock synthesis provides a modern, palladium-catalyzed alternative with high functional group tolerance, and the Madelung synthesis offers a distinct pathway through the intramolecular cyclization of an N-acyl-o-toluidine. By understanding the nuances of each of these synthetic strategies, researchers can effectively and efficiently access this valuable indole derivative for their drug discovery and development endeavors.

References

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

-

Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]

-

Nakazaki, M., & Yamamoto, K. (1976). Direct Synthesis of Indole by the Fischer Indole Synthesis. The Journal of Organic Chemistry, 41(10), 1877-1878. [Link]

-

Dobbs, A. P. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. The Journal of Organic Chemistry, 66(2), 638-641. [Link]

-

Fischer indole synthesis. (2024). In Wikipedia. Retrieved from [Link]

-

Bartoli indole synthesis. (2024). In Wikipedia. Retrieved from [Link]

-

Bartoli Indole Synthesis. (2024, December 16). YouTube. Retrieved from [Link]

-

Nakazaki, M., & Yamamoto, K. (1976). Direct synthesis of indole by the Fischer indole synthesis. The Journal of Organic Chemistry, 41(10), 1877–1878. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2011). Molecules, 16(9), 7559-7569. [Link]

-

3-Bromo-4-methylaniline. (n.d.). In Ivy Fine Chemicals. Retrieved from [Link]

-

Larock indole synthesis. (n.d.). In Grokipedia. Retrieved from [Link]

-

3-Bromo-4-methylaniline, 25g. (n.d.). In CP Lab Safety. Retrieved from [Link]

-

Larock Indole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

Larock indole synthesis. (2024). In Wikipedia. Retrieved from [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2021). Molecules, 26(16), 4995. [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). Angewandte Chemie International Edition, 56(43), 13473-13477. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2014). RSC Advances, 4(84), 44759-44762. [Link]

-

m-BROMONITROBENZENE. (1928). Organic Syntheses, 8, 46. [Link]

-

Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016). HETEROCYCLES, 92(5), 900-909. [Link]

-

Acetamide, N-bromo-. (1955). Organic Syntheses, 35, 18. [Link]

-

N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. (2025, February 5). In Chemsrc. Retrieved from [Link]

- The manufacturing method of 2- (halogenated methyl) -3- methyl nitrobenzene. (2016). Google Patents.

-

A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2021). Green Chemistry, 23(16), 5943-5948. [Link]

-

Synthesis of meta-bromonitrobenzene. (n.d.). In PrepChem.com. Retrieved from [Link]

-

Madelung synthesis of indole. (n.d.). In Química Organica.org. Retrieved from [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). In Quora. Retrieved from [Link]

-

5-Bromo-2-iodo-4-methylaniline. (n.d.). In MySkinRecipes. Retrieved from [Link]

-

Madelung Indole Synthesis. (n.d.). In Named Reactions. Retrieved from [Link]

-

2-Bromo-5-iodo-4-methylaniline. (n.d.). In PubChem. Retrieved from [Link]

-

3-bromo-1-fluoro-2-methyl-4-nitro-benzene. (2025, February 5). In Chemsrc. Retrieved from [Link]

-

5-Bromo-4-iodo-2-methylaniline. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4672. [Link]

-

N-(2-bromo-4-methylphenyl)acetamide. (2025, May 20). In ChemSynthesis. Retrieved from [Link]

-

N-(2-bromo-4-methylphenyl)acetamide. (n.d.). In Pharmaffiliates. Retrieved from [Link]

-

N-(4-Bromophenyl)acetamide: a new polymorph. (2013). Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o411–o412. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ivychem.com [ivychem.com]

- 4. 3-Bromo-4-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-Bromo-4-methylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the NMR Characterization of 4-bromo-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR characterization of 4-bromo-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of chemical shifts and coupling constants specific to this molecule, present a detailed experimental protocol for acquiring high-quality NMR data, and provide a thorough interpretation of the expected spectra. This document is designed to serve as a practical resource for researchers, enabling them to confidently identify and characterize this and similar heterocyclic compounds.

Introduction: The Significance of 4-bromo-5-methyl-1H-indole and the Power of NMR

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring in 4-bromo-5-methyl-1H-indole creates a unique electronic and steric environment, making it a valuable building block for novel therapeutic agents and functional materials.

Unambiguous structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive method to elucidate the precise connectivity and chemical environment of each atom in a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, we can deduce the carbon skeleton, the number and types of protons, and their spatial relationships.

This guide will focus on the two most common NMR experiments for organic molecules:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms and their chemical environments.

Experimental Protocol for NMR Analysis

Achieving high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Solvent Selection: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: A concentration of 5-10 mg of 4-bromo-5-methyl-1H-indole in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR analysis.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak.[1]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., a 400 or 500 MHz instrument).

Workflow for NMR Data Acquisition

Caption: IUPAC numbering of the 4-bromo-5-methyl-1H-indole scaffold.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is characterized by chemical shifts (δ), which indicate the electronic environment of the proton, integration, which reveals the relative number of protons giving rise to a signal, and multiplicity (splitting pattern), which provides information about neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~8.1 | broad singlet | - | 1H |

| H -2 | ~7.2 | triplet | ~2.5 | 1H |

| H -3 | ~6.5 | triplet | ~2.5 | 1H |

| H -6 | ~7.0 | doublet | ~8.0 | 1H |

| H -7 | ~7.3 | doublet | ~8.0 | 1H |

| C5-CH ₃ | ~2.4 | singlet | - | 3H |

Rationale for Chemical Shift Predictions:

-

N-H Proton (H-1): The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.

-

Pyrrole Ring Protons (H-2 and H-3): These protons are in an electron-rich environment and thus appear in the aromatic region. They often show coupling to each other.

-

Benzene Ring Protons (H-6 and H-7): The bromine at C4 and the methyl group at C5 exert electronic effects that influence the chemical shifts of the remaining aromatic protons. The electron-withdrawing nature of the bromine atom will deshield adjacent protons, while the electron-donating methyl group will have a shielding effect. H-7 is expected to be downfield from H-6 due to its proximity to the electron-withdrawing pyrrole ring. They will appear as doublets due to coupling with each other.

-

Methyl Protons: The methyl protons are attached to an aromatic ring and will appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~115 |

| C5 | ~130 |

| C6 | ~122 |

| C7 | ~112 |

| C7a | ~136 |

| C5-C H₃ | ~20 |

Rationale for Chemical Shift Predictions:

-

Indole Ring Carbons: The chemical shifts of the indole carbons are well-documented. The presence of substituents will cause deviations from the parent indole spectrum.

-

C4 (ipso-carbon to Bromine): The bromine atom will cause a significant downfield shift for the carbon it is attached to (C4).

-

C5 (ipso-carbon to Methyl): The methyl group will also cause a downfield shift for the carbon it is attached to (C5).

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic chemical shift.

The Causality Behind Experimental Choices and Spectral Features

Influence of Substituents on Chemical Shifts

The positions of the bromine and methyl groups on the indole ring have a predictable influence on the ¹H and ¹³C NMR chemical shifts.

-

Bromine (at C4): As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, which deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). It also has an electron-donating resonance effect, which is generally weaker for halogens other than fluorine.

-

Methyl Group (at C5): The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This leads to a shielding of nearby nuclei, causing their signals to appear at a lower chemical shift (upfield) compared to the unsubstituted parent indole.

Logical Relationship of Substituent Effects

Sources

Introduction: The Significance of the Indole Scaffold and the Need for Structural Elucidation

An In-Depth Technical Guide to the Crystal Structure Determination of 4-bromo-5-methyl-1H-indole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and biological activity. For novel compounds in drug discovery pipelines, such as substituted indoles, a definitive crystal structure is paramount. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 4-bromo-5-methyl-1H-indole. While a solved crystal structure for this specific molecule is not currently available in public crystallographic databases, this document will serve as a complete roadmap for its synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structure solution.

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 4-bromo-5-methyl-1H-indole suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's electronic properties and steric interactions.

A definitive crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions. This data is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological targets.

-

Computational Modeling: Providing an accurate starting point for docking studies and molecular dynamics simulations.

-

Polymorph Screening: Identifying different crystalline forms that can impact solubility and bioavailability.

-

Intellectual Property: Establishing a novel and well-characterized chemical entity.

Synthesis and Purification of 4-bromo-5-methyl-1H-indole

The first crucial step is the synthesis of high-purity 4-bromo-5-methyl-1H-indole. Several synthetic routes can be envisioned for substituted indoles. A common and effective method is the Batcho-Leimgruber indole synthesis.[1] An alternative approach could involve the bromination of 5-methyl-1H-indole. Given the directing effects of the indole nucleus, careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

A plausible synthetic approach is outlined below:

Reaction Scheme:

Purification Protocol:

-

Reaction Quenching and Extraction: The crude reaction mixture is quenched with an appropriate aqueous solution and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Chromatographic Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >99% is desirable for crystallization trials.

Single Crystal Growth: The Art and Science

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination. For a small molecule like 4-bromo-5-methyl-1H-indole, several crystallization techniques should be explored in parallel.

Table 1: Crystallization Techniques for 4-bromo-5-methyl-1H-indole

| Technique | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated seal to allow for slow evaporation of the solvent. | Dichloromethane, Ethyl acetate, Acetone, Methanol, Ethanol, Acetonitrile |

| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. | Good Solvents: Dichloromethane, AcetonePoor Solvents: Hexanes, Pentane, Diethyl ether |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. | Toluene, Ethanol, Isopropanol |

Experimental Workflow for Crystallization:

Caption: Workflow for the synthesis, purification, and crystallization of 4-bromo-5-methyl-1H-indole.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Step-by-Step SC-XRD Data Collection Protocol:

-

Crystal Mounting: A well-defined single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., a CMOS or CCD detector).

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected. This typically involves a series of ω and φ scans.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Table 2: Hypothetical Data Collection and Refinement Parameters

| Parameter | Value |

| Empirical formula | C₉H₈BrN |

| Formula weight | 210.07 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Åα = 90°, β = 110°, γ = 90° |

| Volume | 798 ų |

| Z | 4 |

| Calculated density | 1.75 g/cm³ |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for solving and refining the crystal structure from diffraction data.

Explanation of Key Steps:

-

Structure Solution: The initial positions of the heavier atoms (bromine, in this case) are determined using methods like the Patterson function or direct methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Difference Fourier maps are used to locate the remaining non-hydrogen atoms.

-

Anisotropic Refinement: The thermal motion of atoms is modeled anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using software like CHECKCIF to ensure its quality and correctness.

Anticipated Molecular and Crystal Structure

Based on the known structures of related indole derivatives, we can anticipate some key features of the 4-bromo-5-methyl-1H-indole crystal structure:

-

Planarity: The indole ring system is expected to be largely planar.

-

Intermolecular Interactions: The presence of the N-H group suggests the formation of hydrogen bonds, likely leading to the formation of chains or dimers in the crystal lattice. Pi-stacking interactions between the indole rings of adjacent molecules are also highly probable. The bromine atom may participate in halogen bonding or other weak intermolecular interactions.

Conclusion